![molecular formula C45H28N4 B13659997 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobi[fluorene] core with four pyridine groups attached at the 2, 2’, 7, and 7’ positions. This compound is of significant interest in the field of materials science due to its unique structural properties, which make it a potential candidate for various applications, including organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirobi[fluorene] Core: The spirobi[fluorene] core can be synthesized through a series of reactions starting from fluorene derivatives. This often involves Friedel-Crafts alkylation and subsequent cyclization reactions.
Attachment of Pyridine Groups: The pyridine groups are introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This step requires the use of pyridine boronic acids or esters and appropriate palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives of spirobi[fluorene].
Reduction: Reduced fluorene derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices.
Mechanism of Action
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] depends on its application. In electronic devices, its unique structural properties facilitate efficient charge transport and light emission. In biological systems, the compound’s interaction with molecular targets can be attributed to its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetra(pyridin-4-yl)ethene: Another compound with multiple pyridine groups, used in coordination chemistry.
2,3,5,6-Tetra(pyridin-4-yl)pyrazine: A similar compound with a pyrazine core, used in materials science and catalysis.
Uniqueness
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] stands out due to its spirobi[fluorene] core, which imparts unique photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where efficient charge transport and light emission are crucial.
Properties
Molecular Formula |
C45H28N4 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
4-(2',7,7'-tripyridin-4-yl-9,9'-spirobi[fluorene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4/c1-5-37-38-6-2-34(30-11-19-47-20-12-30)26-42(38)45(41(37)25-33(1)29-9-17-46-18-10-29)43-27-35(31-13-21-48-22-14-31)3-7-39(43)40-8-4-36(28-44(40)45)32-15-23-49-24-16-32/h1-28H |
InChI Key |
TYCOVBAVFRJWPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4(C5=C2C=CC(=C5)C6=CC=NC=C6)C7=C(C=CC(=C7)C8=CC=NC=C8)C9=C4C=C(C=C9)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


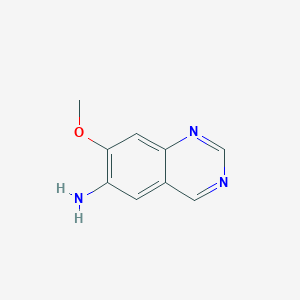
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
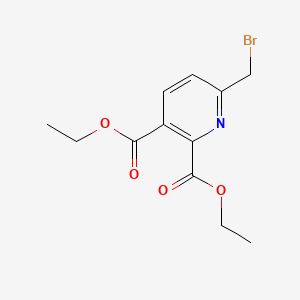
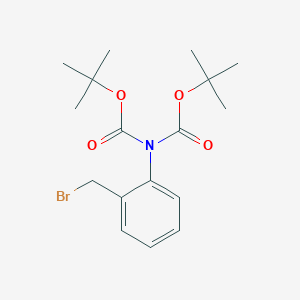
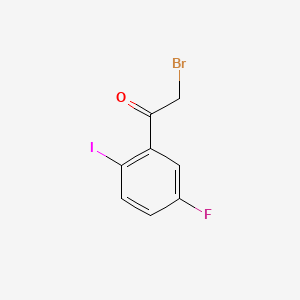
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
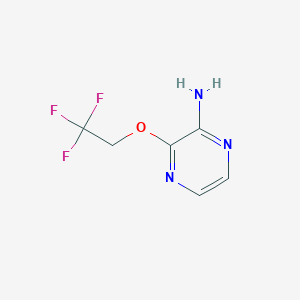



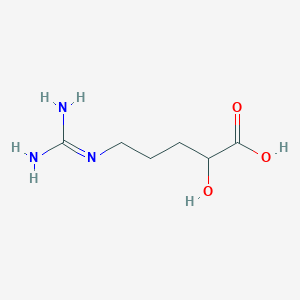
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
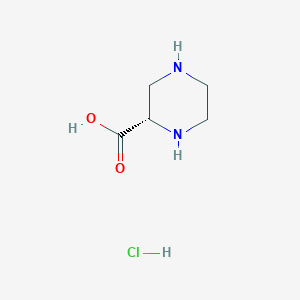
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
